(4,5-Difluorobenzofuran-7-yl)boronic acid
Overview
Description
(4,5-Difluorobenzofuran-7-yl)boronic acid is an organoboron compound with the molecular formula C8H5BF2O3. It is a derivative of benzofuran, featuring two fluorine atoms at the 4 and 5 positions and a boronic acid group at the 7 position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluorobenzofuran-7-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4,5-difluorobenzofuran using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like 1,4-dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(4,5-Difluorobenzofuran-7-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF).
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4,5-Difluorobenzofuran-7-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4,5-Difluorobenzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the reaction by stabilizing the intermediate species .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorobenzofuran-7-yl)boronic acid: Similar structure but with only one fluorine atom.
(4,5-Difluorophenyl)boronic acid: Lacks the benzofuran ring, making it less complex.
Uniqueness
(4,5-Difluorobenzofuran-7-yl)boronic acid is unique due to the presence of both fluorine atoms and the benzofuran ring, which can impart distinct electronic and steric properties. These features can influence the reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(4,5-difluoro-1-benzofuran-7-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF2O3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h1-3,12-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZUAIELVHMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C2=C1OC=C2)F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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